Ontazolast

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

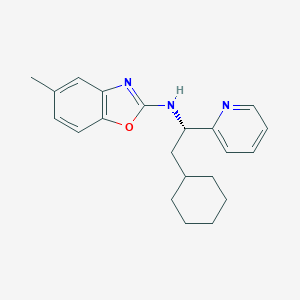

恩他唑司特是一种小分子药物,以其作为白三烯 B4 受体拮抗剂的作用而闻名。它最初由 C.H. Boehringer Sohn AG & Co. KG 开发用于治疗免疫系统疾病和呼吸道疾病,特别是哮喘 。 恩他唑司特的分子式为 C21H25N3O,分子量为 335.44 g/mol .

准备方法

合成路线和反应条件: 恩他唑司特的合成涉及在氮原子邻位形成阴离子,然后使用手性模板进行不对称烷基化 。该方法确保最终产物的所需立体化学。

工业生产方法: 恩他唑司特的工业生产通常涉及使用先进的有机合成技术,以确保高产率和纯度。 该过程可能包括结晶和纯化等步骤,以达到所需的化合物质量 .

化学反应分析

反应类型: 恩他唑司特经历各种化学反应,包括:

氧化: 恩他唑司特可以在特定条件下被氧化,形成相应的氧化产物。

还原: 可以进行还原反应以修饰分子中的官能团。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用如氢化铝锂和硼氢化钠之类的还原剂。

取代: 在受控条件下使用卤素和亲核试剂等试剂.

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化的衍生物,而取代反应可以引入各种官能团 .

科学研究应用

作用机制

恩他唑司特通过抑制白三烯 B4 受体 (LTB4R) 发挥其作用。该受体参与白三烯 B4 的生物合成,白三烯 B4 是一种强效炎症介质。 通过阻断该受体,恩他唑司特减少了白三烯 B4 的产生,从而减轻炎症和相关症状 .

类似化合物:

蒙特鲁卡斯特: 另一种用于哮喘治疗的白三烯受体拮抗剂.

扎弗鲁卡斯特: 一种具有类似呼吸系统疾病应用的白三烯受体拮抗剂.

恩他唑司特的独特性: 恩他唑司特由于其对白三烯 B4 生物合成的特异性抑制作用,使其成为一种有效的抗炎剂。 它的分子结构和作用机制使其区别于其他白三烯受体拮抗剂 .

相似化合物的比较

Montelukast: Another leukotriene receptor antagonist used in asthma therapy.

Zafirlukast: A leukotriene receptor antagonist with similar applications in respiratory diseases.

Uniqueness of Ontazolast: this compound is unique due to its specific inhibition of leukotriene B4 biosynthesis, making it a potent anti-inflammatory agent. Its molecular structure and mechanism of action distinguish it from other leukotriene receptor antagonists .

生物活性

Ontazolast, a compound known for its significant pharmacological properties, has garnered attention in research due to its potent biological activity, particularly as an inhibitor of leukotriene biosynthesis. This article summarizes the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and clinical implications.

This compound primarily functions as a potent inhibitor of calcium ionophore A23187-stimulated leukotriene B4 (LTB4) biosynthesis in human peripheral blood leukocytes. The compound exhibits an IC50 value of 1 nm , indicating its high potency in inhibiting LTB4 production, which is crucial in inflammatory responses . This inhibition suggests a potential role for this compound in managing conditions characterized by excessive leukotriene production, such as asthma and other inflammatory diseases.

Solubility and Bioavailability

This compound is characterized by its poor aqueous solubility , with a solubility of approximately 0.14 micrograms/mL. Previous studies have demonstrated that the bioavailability of this compound varies significantly based on the formulation used:

- Suspension Formulation : <1% bioavailability in rats.

- Soybean Oil-in-Water Emulsion : Increased bioavailability to approximately 9%.

- Lipid-Based Formulations : Enhanced bioavailability due to improved gastrointestinal absorption and lymphatic transport .

The lipid-based formulations not only improve systemic absorption but also promote lymphatic transport, which may be beneficial for drugs intended to target lymphatic tissues or for those with high lipophilicity.

Table 1: Bioavailability of this compound by Formulation

| Formulation Type | Bioavailability (%) |

|---|---|

| Suspension | <1 |

| Soybean Oil-in-Water Emulsion | ~9 |

| Semisolid SEDDS (Peceol + Gelucire) | Similar to emulsion |

Research Findings

Recent studies have highlighted the importance of formulation strategies to enhance the pharmacokinetic profile of this compound. For example, the use of lipid-based delivery systems has been shown to significantly increase the drug's bioavailability and lymphatic transport, addressing challenges associated with its poor solubility .

Case Study Example

In a study investigating the effects of lipid formulations on drug absorption, it was observed that formulations prolonging gastric emptying time or promoting rapid absorption from the gastrointestinal tract resulted in substantially improved bioavailability for this compound. This highlights the potential for tailored drug delivery systems to optimize therapeutic outcomes .

属性

CAS 编号 |

147432-77-7 |

|---|---|

分子式 |

C21H25N3O |

分子量 |

335.4 g/mol |

IUPAC 名称 |

N-[(1S)-2-cyclohexyl-1-pyridin-2-ylethyl]-5-methyl-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C21H25N3O/c1-15-10-11-20-19(13-15)24-21(25-20)23-18(17-9-5-6-12-22-17)14-16-7-3-2-4-8-16/h5-6,9-13,16,18H,2-4,7-8,14H2,1H3,(H,23,24)/t18-/m0/s1 |

InChI 键 |

RVXKHAITGKBBAC-SFHVURJKSA-N |

SMILES |

CC1=CC2=C(C=C1)OC(=N2)NC(CC3CCCCC3)C4=CC=CC=N4 |

手性 SMILES |

CC1=CC2=C(C=C1)OC(=N2)N[C@@H](CC3CCCCC3)C4=CC=CC=N4 |

规范 SMILES |

CC1=CC2=C(C=C1)OC(=N2)NC(CC3CCCCC3)C4=CC=CC=N4 |

同义词 |

BIRM 270 BIRM-270 N-(2-cyclohexyl-1-(2-pyridinyl)ethyl)-5-methyl-2-benzoxazolamine ontazolast |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。